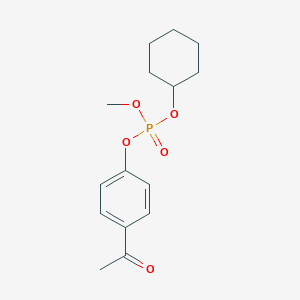![molecular formula C13H17NO4 B14187884 Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate CAS No. 846601-63-6](/img/structure/B14187884.png)
Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxyamino group, and a 2-oxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate can be achieved through a multi-step process. One common method involves the reaction of ethyl acetoacetate with benzylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxo group to a hydroxyl group.
Substitution: The benzyloxyamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It may also serve as a substrate or inhibitor in biochemical assays.
Medicine: Potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis to release active intermediates that participate in further chemical or biological processes. The compound’s ability to undergo various chemical transformations makes it a versatile tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-2-oxobutanoate: Lacks the benzyloxy group, making it less versatile in certain reactions.
Benzyl 4-[(benzyloxy)amino]-2-oxobutanoate: Contains a benzyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
Ethyl 4-[(methoxy)amino]-2-oxobutanoate: Contains a methoxy group instead of a benzyloxy group, which may influence its chemical properties and biological activity.
Uniqueness: Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate is unique due to the presence of both the benzyloxyamino and ethyl ester groups. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.
Eigenschaften
CAS-Nummer |
846601-63-6 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
ethyl 2-oxo-4-(phenylmethoxyamino)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-2-17-13(16)12(15)8-9-14-18-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 |
InChI-Schlüssel |
LAICGVAUWGIXDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)CCNOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
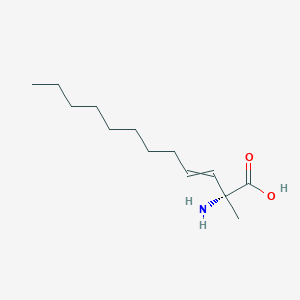
![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)
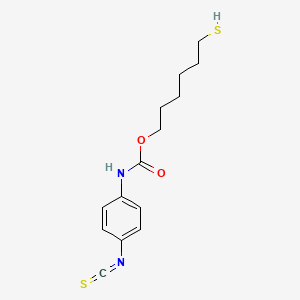
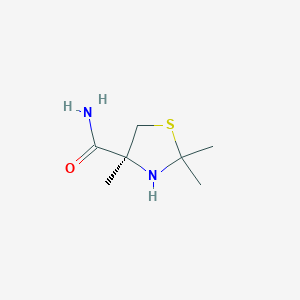
![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
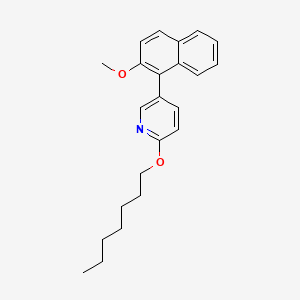
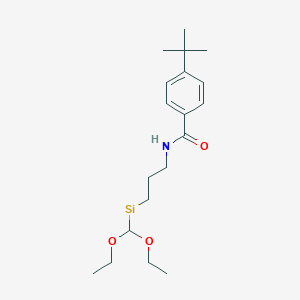

![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
